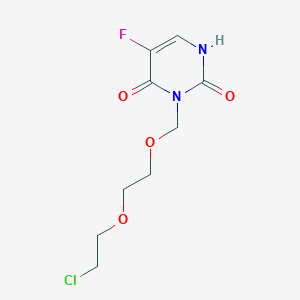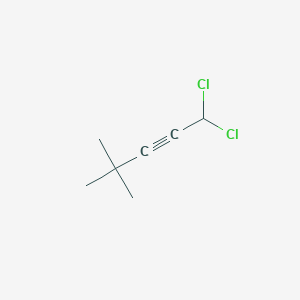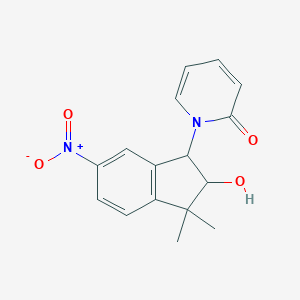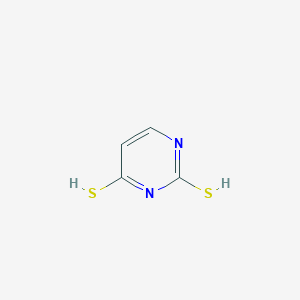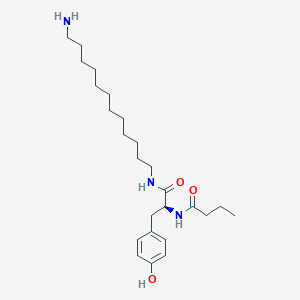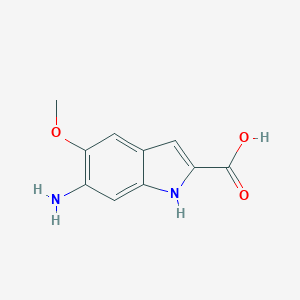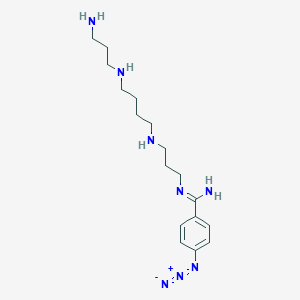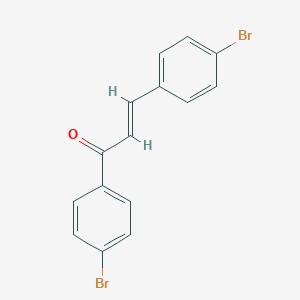
(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one
Vue d'ensemble
Description
(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, also known as chalcone, is a yellow crystalline compound that belongs to the class of organic compounds known as chalcones. Chalcones are naturally occurring compounds that are widely distributed in plants and have been found to possess a variety of pharmacological properties. Chalcone has been extensively studied for its potential applications in the fields of medicine, agriculture, and industry due to its diverse range of biological activities.
Mécanisme D'action
The mechanism of action of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one varies depending on the biological activity being studied. Chalcone has been found to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Chalcone has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Chalcone has been found to possess anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Chalcone has been found to possess various biochemical and physiological effects on the human body. Chalcone has been found to regulate glucose metabolism and insulin secretion, which makes it a potential therapeutic agent for the treatment of diabetes. Chalcone has also been found to reduce the levels of cholesterol and triglycerides in the blood, which makes it a potential therapeutic agent for the treatment of cardiovascular diseases. Chalcone has been found to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Chalcone has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. Chalcone is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one has some limitations for use in lab experiments. It has a low solubility in water, which makes it difficult to dissolve in aqueous solutions. Chalcone is also sensitive to light and heat, which can cause degradation and affect the results of experiments.
Orientations Futures
There are several future directions for the research and development of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one. One area of research is the synthesis of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one derivatives with improved pharmacological properties. Another area of research is the development of new methods for the synthesis of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one. Further studies are needed to elucidate the mechanism of action of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one and to identify its molecular targets. Chalcone has the potential to be developed into a therapeutic agent for the treatment of various diseases, and further studies are needed to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base catalyst. The reaction is carried out under mild conditions and yields a product with high purity. The synthesis of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one can also be achieved through other methods such as the Perkin reaction and the Knoevenagel reaction.
Applications De Recherche Scientifique
Chalcone has been extensively studied for its potential applications in various fields of scientific research. In medicine, (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one has been found to possess a wide range of pharmacological activities such as antioxidant, anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic properties. Chalcone has also been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
In agriculture, (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one has been found to possess insecticidal, fungicidal, and herbicidal properties. Chalcone has been used as a natural pesticide to control pests and diseases in crops. In the industry, (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one has been used as a building block for the synthesis of various organic compounds such as flavones, flavonoids, and aurones.
Propriétés
IUPAC Name |
(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNSKEMAIABAKW-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266300 | |
| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one | |
CAS RN |
126443-21-8, 5471-96-5 | |
| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126443-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC28481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



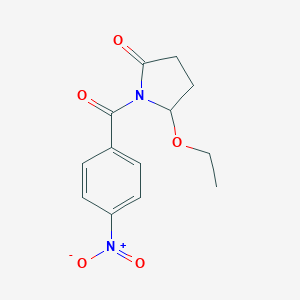
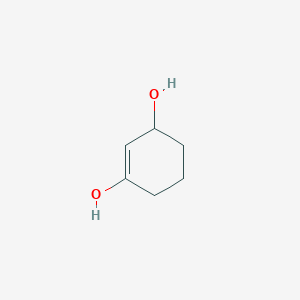
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)
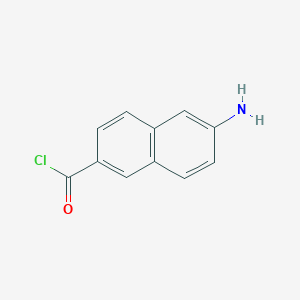

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
